- Di-2-methoxyethyl azodicarboxylate (DMEAD): an inexpensive and separation-friendly alternative reagent for the Mitsunobu reactionChemistry Letters, 2007, 36(4), 566-567,
Cas no 940868-64-4 (2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate)

940868-64-4 structure
Produktname:2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate
2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Bis(2-methoxyethyl) diazene-1,2-dicarboxylate
- 1,2-Diazenedicarboxylicacid, 1,2-bis(2-methoxyethyl) ester
- Di-2-methoxyethyl azodicarboxylate
- Azodicarboxylic acid bis(2-methoxyethyl ester)
- DMEAD
- PubChem23469
- ST24046164
- 1,2-Bis(2-methoxyethyl) 1,2-diazenedicarboxylate (ACI)
- Azodicarboxylic acid bis(2-methoxyethyl) ester
- Azodicarboxylic acid di(2-methoxyethyl) ester
- Bis(2-methoxyethyl) azodicarboxylate
- 2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate
-
- Inchi: 1S/C8H14N2O6/c1-13-3-5-15-7(11)9-10-8(12)16-6-4-14-2/h3-6H2,1-2H3
- InChI-Schlüssel: PGHKJMVOHWKSLJ-UHFFFAOYSA-N
- Lächelt: O=C(OCCOC)N=NC(OCCOC)=O
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 16
- Anzahl drehbarer Bindungen: 8
- Komplexität: 219
- Topologische Polaroberfläche: 95.8
2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate Sicherheitsinformationen
-
Symbol:
- Signalwort:Danger
- Gefahrenhinweis: H242-H315-H319-H332-H335
- Warnhinweis: P261-P305+P351+P338
- Transportnummer gefährlicher Stoffe:UN3226 - class 4.1 - Self-reactive solid type D (DI-2-METHOXYETHYL AZODICARBOXYLATE)
- WGK Deutschland:3
- Code der Gefahrenkategorie: 20-36/37/38
- Sicherheitshinweise: 26
-
Identifizierung gefährlicher Stoffe:
- Lagerzustand:2-8°C
2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069360-250mg |
Bis(2-methoxyethyl) diazene-1,2-dicarboxylate |
940868-64-4 | 97% | 250mg |
¥61.00 | 2024-04-24 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B305011-1g |
2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate |
940868-64-4 | 95% | 1g |
¥450.90 | 2023-09-04 | |
TRC | D483580-2.5g |
Di-2-methoxyethyl Azodicarboxylate |
940868-64-4 | 2.5g |
$ 295.00 | 2022-06-05 | ||
Chemenu | CM327283-5g |
2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate |
940868-64-4 | 95%+ | 5g |
$190 | 2022-06-09 | |
TRC | D483580-250mg |
Di-2-methoxyethyl Azodicarboxylate |
940868-64-4 | 250mg |
$ 50.00 | 2022-06-05 | ||
Aaron | AR003PZR-250mg |
DI-2-METHOXYETHYL AZODICARBOXYLATE |
940868-64-4 | 94% | 250mg |
$6.00 | 2025-01-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0118-250mg |
2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate |
940868-64-4 | 95% | 250mg |
¥202.0 | 2024-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0118-5g |
2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate |
940868-64-4 | 95% | 5g |
¥1872.0 | 2024-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0118-1g |
2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate |
940868-64-4 | 95% | 1g |
¥504.0 | 2024-04-15 | |
Aaron | AR003PZR-100mg |
Di-2-Methoxyethyl Azodicarboxylate |
940868-64-4 | 94% | 100mg |
$5.00 | 2025-02-26 |
2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Pyridine , N-Bromosuccinimide Solvents: Toluene ; rt; 2 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Pyridine , N-Bromosuccinimide Solvents: Toluene ; 2 h, 20 °C
Referenz
- Manufacture of azodicarboxylic diesters without separating or purifying hydrazinedicarboxylate intermediates, Japan, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Pyridine , N-Bromosuccinimide Solvents: Toluene ; 2 h, 20 °C
Referenz
- Preparation of azodicarboxylic acid bis(2-alkoxyethyl)ester and its intermediate and method for its preparation, Japan, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Sodium bromide , Sulfuric acid , Sodium bromate Solvents: Pentane ; 4.2 h, 0 °C
Referenz
- Preparation of azodicarboxylate esters by electrolysis of carbamate esters, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Pyridine , N-Bromosuccinimide Solvents: Xylene ; 3 h, rt
Referenz
- DMEAD: a new dialkyl azodicarboxylate for the Mitsunobu reactionTetrahedron, 2009, 65(31), 6109-6114,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Sodium nitrite , Tetrabutylammonium tribromide Solvents: 1,4-Dioxane ; 4 h, 50 °C
Referenz
- Method for manufacturing an azo compound with high yield, Japan, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
Referenz
- Method for manufacturing of azo compounds by oxidative dehydrogenation of hydrazine derivatives, Japan, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate , Bromine Solvents: Dichloromethane ; < 15 °C; 0.5 h, < 15 °C
Referenz
- Azodicarboxylic acid bis(2-alkoxyethyl) ester compounds and the manufacturing methods therefor, Japan, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Oxygen , Copper bromide (CuBr2) Catalysts: Cerium ammonium nitrate Solvents: Acetic acid ; 4 h, 40 °C
Referenz
- Manufacturing method of azo compound with good yield, Japan, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
Referenz
- Product class 6: aliphatic azo compoundsScience of Synthesis, 2010, 41, 459-506,
2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate Raw materials
2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate Preparation Products
2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate Verwandte Literatur
-
Atsushi Yoshida,Yasuo Hirooka,Yusuke Sugata,Mariko Nitta,Tamiko Manabe,Shunsuke Ido,Kouki Murakami,Repon Kumer Saha,Takashi Suzuki,Motohiro Ohshima,Akira Yoshida,Kunihiko Itoh,Kosuke Shimizu,Naoto Oku,Takumi Furuta,Tomohiro Asakawa,Toshiyuki Wakimoto,Toshiyuki Kan Chem. Commun. 2011 47 1794
-
Jian Lei,Huaxin Gao,Miaoling Huang,Xiao Liu,Yangfan Mao,Xiaolan Xie Chem. Commun. 2020 56 920
-
Cheng-Kun Lin,Wei Lee,Chun-Fu Wu,Fang-Yi Shih Org. Biomol. Chem. 2022 20 2217
-
Nasser Iranpoor,Habib Firouzabadi,Dariush Khalili Org. Biomol. Chem. 2010 8 4436
-
Anant S. Balijepalli,Aladin Hamoud,Mark W. Grinstaff Polym. Chem. 2020 11 1926
940868-64-4 (2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate) Verwandte Produkte
- 1804667-20-6(3-Chloro-4-cyano-5-(difluoromethyl)pyridine-2-carboxaldehyde)
- 2413877-22-0(ethyl 4-{(tert-butoxy)carbonylamino}-5-cyano-2-hydroxybenzoate)
- 1805568-87-9(Methyl 4-bromopyrimidine-5-acetate)
- 16375-88-5(4-Acetamidobenzyl alcohol)
- 1209828-91-0(3-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-1-[4-(trifluoromethyl)phenyl]urea)
- 2229611-69-0(1-3-(pentafluoroethyl)phenylcyclopropane-1-carbonitrile)
- 64024-06-2(3-Fluoro-D-tyrosine)
- 2228149-14-0(3-{4-(propan-2-yl)cyclohexyloxy}propan-1-amine)
- 1804705-35-8(5-Chloro-3-(difluoromethyl)pyridine-2-acetonitrile)
- 1032002-06-4(3-(4-Methylphenyl)-1H-pyrazolo[4,3-c]quinoline)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:940868-64-4)2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate

Reinheit:99%/99%/99%
Menge:5.0g/10.0g/25.0g
Preis ($):215.0/387.0/819.0